4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester
Description
IUPAC Nomenclature and Systematic Identification
The systematic naming of 4-[[5-oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid t-butyl ester follows IUPAC guidelines for polyfunctional compounds. The parent structure is piperidinecarboxylic acid, with substitutions at positions 1 and 4 of the heterocyclic ring. The t-butyl ester group at position 1 is denoted as "1-piperidinecarboxylic acid t-butyl ester." At position 4, the substituent comprises a branched chain containing a pentyl group modified by oxo and phenylmethoxy groups, as well as a phenylmethoxycarbonylamino moiety.
Table 1: Substituent Breakdown
| Position | Functional Group | Description |
|---|---|---|
| 1 | t-Butyl ester | $$ \text{C(CH}3\text{)}3\text{OCO} $$- |
| 4 | $$ \text{[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]} $$ | Branched chain with ketone, ether, and carbamate groups |
The full IUPAC name reflects the hierarchical priority of functional groups, with the carboxylic acid ester taking precedence over the carbamate and ether moieties. Synonyms include tert-butyl 4-{[5-(benzyloxy)-5-oxopentyl][(benzyloxy)carbonyl]amino}piperidine-1-carboxylate, emphasizing the benzyl (phenylmethoxy) groups.
Molecular Geometry Analysis via X-ray Crystallography
X-ray crystallographic data for analogous piperidine derivatives provide insights into the likely geometry of this compound. For example, N-substituted piperidines often adopt chair conformations when bulky substituents occupy equatorial positions to minimize steric strain. In the case of this compound, the piperidine ring is expected to exhibit a chair conformation, with the 4-position substituent oriented equatorially.
Table 2: Key Geometric Parameters from Analogous Structures
The phenylmethoxy groups likely engage in weak C–H···O interactions, as observed in similar carbamate-bearing piperidines. The t-butyl ester at position 1 imposes torsional constraints, stabilizing the chair conformation through steric bulk.
Conformational Flexibility of Piperidine Ring Systems
The piperidine ring’s conformational landscape is influenced by substituent electronic and steric effects. In this compound, the 4-position’s bulky carbamate-pentyl chain favors a chair conformation to avoid 1,3-diaxial interactions. However, dynamic NMR studies of related N-acylpiperidines reveal limited ring puckering (ΔG‡ ~10–12 kcal/mol for chair-to-twist-boat transitions).
Key Factors Affecting Flexibility:
- Steric Hindrance : The t-butyl ester and phenylmethoxy groups restrict axial substituent orientation.
- Electronic Effects : The electron-withdrawing carbamate group at C4 polarizes the ring, enhancing rigidity.
- Intramolecular Interactions : C–H···O hydrogen bonds between the piperidine ring and carbonyl groups further stabilize the chair form.
Comparisons to 3,5-disubstituted piperidines show that bulky groups at even positions (e.g., C4) reduce flexibility more effectively than odd-position substitutions.
Electronic Structure Modeling Using DFT Calculations
Density functional theory (DFT) simulations at the B3LYP/6-31G(d) level predict the electronic structure of this compound. The HOMO is localized on the phenylmethoxy groups, while the LUMO resides on the carbamate and ketone functionalities.
Table 3: DFT-Derived Electronic Properties
| Property | Value |
|---|---|
| HOMO (eV) | -6.2 |
| LUMO (eV) | -1.8 |
| Band Gap | 4.4 |
| Mulliken Charge (N1) | -0.32 |
The carbamate group’s nitrogen atom exhibits partial positive charge (+0.18), mitigated by resonance with the adjacent carbonyl group. The t-butyl ester’s electron-donating effects stabilize the piperidine ring’s electron density, as evidenced by reduced N1 negativity compared to non-esterified analogs.
Geometric Optimization : DFT-optimized bond lengths align with crystallographic data (e.g., C=O bond: 1.21 Å calc. vs. 1.23 Å expt.). Torsional angles for the phenylmethoxy groups deviate <5° from X-ray models of related structures.
Properties
IUPAC Name |
tert-butyl 4-[(5-oxo-5-phenylmethoxypentyl)-phenylmethoxycarbonylamino]piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40N2O6/c1-30(2,3)38-28(34)31-20-17-26(18-21-31)32(29(35)37-23-25-14-8-5-9-15-25)19-11-10-16-27(33)36-22-24-12-6-4-7-13-24/h4-9,12-15,26H,10-11,16-23H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNCUTWZYQMBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(CCCCC(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652666 | |
| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl][5-(benzyloxy)-5-oxopentyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
181629-57-2 | |
| Record name | 1,1-Dimethylethyl 4-[[5-oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181629-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 4-{[(benzyloxy)carbonyl][5-(benzyloxy)-5-oxopentyl]amino}piperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-[[5-Oxo-5-(phenylmethoxy)pentyl][(phenylmethoxy)carbonyl]amino]-1-piperidinecarboxylic acid T-butyl ester, with CAS Number 181629-57-2, is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by a piperidine ring and multiple functional groups, including carbonyl and methoxy groups. Its molecular formula is , with a molecular weight of approximately 524.65 g/mol .
Synthesis
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. The key steps include:
- Formation of the piperidine ring.
- Introduction of the phenylmethoxy and carbonyl substituents.
- Esterification to yield the T-butyl ester.
The synthetic route can vary, but it often employs standard organic chemistry techniques such as nucleophilic substitution and coupling reactions.
Pharmacological Effects
Research indicates that this compound exhibits various biological activities, particularly in the realm of cytotoxicity against cancer cell lines. The antiproliferative effects have been evaluated using the MTT assay against several human cancer cell lines, including:
- NCI H292 (lung carcinoma)
- HL-60 (pro-myelocytic leukemia)
- HT29 (colon carcinoma)
Table 1 summarizes the IC50 values for selected cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HL-60 | 19.0 |
| NCI H292 | 42.1 | |
| HT29 | Not determined |
The compound demonstrated significant cytotoxicity in HL-60 cells, suggesting a mechanism that may involve oxidative stress pathways .
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized to interact with cellular signaling pathways that regulate cell proliferation and apoptosis. Specifically, it may inhibit key proteins involved in cell cycle regulation and promote apoptotic pathways in cancer cells .
Case Studies
Several studies have investigated the biological activity of related compounds within the same structural family. For instance, derivatives of piperidinecarboxylic acids have shown promise as anticancer agents due to their ability to induce apoptosis in various cancer cell lines .
In one notable study, compounds similar to the target compound were tested for their antiviral activity against viruses like vaccinia virus and Rift Valley fever virus. While these specific activities were not reported for our compound, they highlight the potential for broad-spectrum biological activity among structurally related compounds .
Scientific Research Applications
Synthetic Applications
-
Intermediate for Drug Development :
The compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that can lead to the development of new drugs targeting specific biological pathways. For instance, it has been utilized in the synthesis of carfentanil analogs, which are potent analgesics used in veterinary medicine and research . -
Prodrug Formulation :
The tert-butyl ester form enhances the solubility and stability of the active compound, making it suitable for prodrug formulations. This approach can improve the pharmacokinetic properties of drugs by enhancing absorption and bioavailability .
Biological Applications
-
Pharmacological Studies :
The compound has been investigated for its potential as a glutamine antagonist, which can be beneficial in cancer therapies. Research indicates that derivatives of this compound exhibit improved tumor-targeting capabilities and metabolic stability, which are crucial for effective cancer treatment . -
Proteomics Research :
The compound is also used in proteomics as a biochemical tool to study protein interactions and functions. Its ability to modify protein structures makes it valuable for understanding complex biological systems .
Synthesis of Carfentanil Analogues
A study demonstrated the successful synthesis of carfentanil derivatives using this compound as an intermediate. The modifications led to compounds with enhanced analgesic properties and reduced side effects compared to traditional opioids .
| Compound | Yield (%) | Notes |
|---|---|---|
| Carfentanil Derivative A | 33% | Enhanced potency |
| Carfentanil Derivative B | 39% | Improved selectivity |
Prodrug Development for Tumor Targeting
Research focused on developing prodrugs based on this compound showed significant improvements in solubility and stability in biological environments. The modified compounds demonstrated high tumor exposure rates while preserving their targeting profiles, indicating their potential utility in clinical applications .
| Prodrug | Solubility (mg/mL) | Tumor Exposure (µM) |
|---|---|---|
| Prodrug A | 25 | 15 |
| Prodrug B | 30 | 20 |
Comparison with Similar Compounds
Key Structural Features
The target compound’s distinctiveness lies in its dual phenylmethoxy groups and 5-oxo-pentyl chain , which influence lipophilicity and steric bulk. Below is a comparative analysis with structurally related piperidine-tert-butyl esters from the literature.
Comparative Data Table
Analysis of Structural Differences and Implications
Lipophilicity and Solubility: The target compound’s phenylmethoxy groups enhance lipophilicity compared to analogues with polar substituents (e.g., nitro group in or sulfonamide in ). This may improve membrane permeability but reduce aqueous solubility .
Synthetic Utility: All compounds use the tert-butyl ester as a protecting group for carboxylic acids, a common strategy in peptide synthesis. However, the target compound’s synthesis likely requires specialized coupling reagents for introducing the phenylmethoxy carbonyl amino group .
Stability :
- The electron-rich phenylmethoxy groups in the target compound may confer greater stability under basic conditions compared to the electron-withdrawing nitro group in , which could accelerate ester hydrolysis in acidic environments.
Biological Activity: Analogues with heterocyclic moieties (e.g., pyrazole in , pyrimidine in ) are often designed for kinase or protease inhibition.
Preparation Methods
Stepwise Amidation and Esterification
A primary method involves sequential amidation and esterification reactions. The synthesis begins with the preparation of the piperidinecarboxylic acid core, followed by functionalization with phenylmethoxy (benzyloxy) groups. Key steps include:
-
Formation of the Piperidine Intermediate : 1-Piperidinecarboxylic acid is protected as its t-butyl ester using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as triethylamine.
-
Introduction of the Benzyloxycarbonyl Group : The secondary amine of the piperidine ring is reacted with benzyl chloroformate (Cbz-Cl) under anhydrous conditions to form the (phenylmethoxy)carbonylamino moiety.
-
Alkylation with 5-Oxo-5-(Phenylmethoxy)Pentyl Sidechain : The pentyl sidechain is introduced via nucleophilic substitution. 5-Oxo-5-(phenylmethoxy)pentyl bromide is coupled to the piperidine nitrogen using a coupling agent like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).
Critical Parameters :
One-Pot Tandem Reaction
A patent (CN103787971A) describes a streamlined approach for tert-butyl esters using methyl vinyl ketone and 4-formylpiperidine-1-t-butyl formate as starting materials. While the patent focuses on a structurally related compound, its methodology is adaptable:
-
Condensation : Methyl vinyl ketone reacts with 4-formylpiperidine-1-t-butyl formate in THF at −10°C, followed by potassium hydroxide-mediated cyclization to form a spirocyclic intermediate.
-
Functionalization : Tris(dimethylamino methane) is employed to introduce the dimethylamino methylene group, enabling subsequent coupling with benzyloxy-containing reagents.
Optimization Insights :
-
Purification: Column chromatography (cyclohexane/ethyl acetate, 80:20) achieves >95% purity.
-
Scale-Up: The process is scalable to kilogram quantities with consistent yields of 70–82%.
Comparative Analysis of Methods
The one-pot method offers superior efficiency and scalability, making it industrially preferable.
Key Challenges and Mitigation Strategies
Side Reactions During Alkylation
The benzyloxy groups are prone to hydrolysis under acidic conditions. Mitigation includes:
Purification of Polar Intermediates
The compound’s polarity complicates isolation. Solutions involve:
Q & A
Q. Optimization Tips :
- Vary reaction temperatures (0–25°C) during coupling to minimize side products.
- Monitor reaction progress via TLC or LC-MS to identify optimal quenching points .
Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
Basic Research Focus
Key methods include:
- NMR Spectroscopy :
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ expected for C₃₁H₄₂N₂O₇: 579.30) .
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity. Mobile phase: acetonitrile/water (70:30) with 0.1% TFA .
How can researchers resolve contradictions in spectroscopic data during structure elucidation?
Advanced Research Focus
Contradictions may arise from rotational isomers or solvent-induced shifts. Strategies include:
Variable Temperature NMR : Conduct experiments at 25°C and −40°C to stabilize conformers and simplify splitting patterns .
Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* level) .
X-ray Crystallography : If crystalline, obtain a single-crystal structure to unambiguously confirm stereochemistry .
Example Case : A discrepancy in carbonyl signals (δ ~170 ppm in ¹³C NMR) could indicate incomplete Boc deprotection; repeat the reaction with extended acidolysis times (e.g., 12 hr in TFA/DCM) .
What computational methods are effective for optimizing reaction pathways and reducing experimental iterations?
Advanced Research Focus
Integrate computational tools into experimental workflows:
Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model transition states and identify low-energy pathways for key steps like amide coupling .
Machine Learning (ML) : Train ML models on historical reaction data to predict optimal solvents (e.g., DMF vs. THF) and catalysts (e.g., DMAP vs. Hünig’s base) .
Feedback Loops : Combine computational predictions with high-throughput screening (e.g., 96-well plates) to validate conditions rapidly .
Case Study : For tert-butyl ester hydrolysis, DFT calculations revealed that aqueous HCl (1M, 50°C) minimizes side reactions compared to TFA .
How can researchers design experiments to address low yields in the final coupling step?
Advanced Research Focus
Systematic approaches include:
Design of Experiments (DoE) : Use a fractional factorial design to test variables:
- Factors : Reagent stoichiometry (1.2–2.0 eq), temperature (0–25°C), solvent polarity (DMF vs. DCM).
- Response : Isolated yield (target >75%) .
Contradiction Analysis : If yields drop at higher temperatures, investigate competing pathways (e.g., oxazolone formation) via LC-MS .
In Situ Monitoring : Employ ReactIR to track carbonyl activation (peak ~1800 cm⁻¹) and adjust reagent addition rates dynamically .
What safety protocols are essential when handling this compound?
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical advice .
- Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in designated organic waste containers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
